3-(3-methoxyphenyl)-1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds with structures similar to the one , involves specific reactions under controlled conditions. These compounds have been characterized using a variety of techniques, including IR, MS, 1H-NMR, and 13C-NMR, to establish their structures. Such synthetic approaches are fundamental in medicinal chemistry for developing potential therapeutic agents (Hassan et al., 2014).
Structural Studies and Analyses
- Detailed structural analysis of pyrazole derivatives through X-ray crystallography, NMR, and other spectral techniques provides insights into the conformation and electronic structure of these compounds. Such studies are crucial for understanding the interaction of these molecules with biological targets and for the design of materials with specific properties (Kumara et al., 2018).
Cytotoxic Activity
- Research has explored the cytotoxic activities of pyrazole derivatives against various cancer cell lines, suggesting their potential as anticancer agents. The structure-activity relationship (SAR) studies accompanying these findings help in identifying key functional groups affecting biological activity, guiding the development of more effective therapeutic agents (Hassan et al., 2015).
Antibacterial and Antimicrobial Applications
- Some pyrazole derivatives have been investigated for their antibacterial and antimicrobial activities, highlighting the potential of these compounds in addressing antibiotic resistance and the need for new antimicrobial agents. The efficacy of these compounds against various strains of bacteria suggests their potential in developing new antimicrobial therapies (Rai et al., 2009).
Antidiabetic Activity
- The antidiabetic potential of pyrazole derivatives has been evaluated through in vitro assays, such as the α-amylase inhibition assay. These studies contribute to the search for new therapeutic agents for managing diabetes, a major global health concern (Lalpara et al., 2021).
Mechanism of Action
Pyrazoles
This compound contains a pyrazole ring, which is a significant heterocyclic component that possesses a potent pharmacological profile and can be a crucial pharmacophore in the process of drug discovery . A number of commonly used drugs incorporating the pyrazole ring are anti-inflammatory, analgesic, vasodilator, and antidepressant agents. In addition, they can be utilized for cancer treatment, to combat obesity, and to provide cytoprotection .
Hydrazones
This compound also appears to contain a hydrazone group. Hydrazones have a wide range of biological and pharmacological properties with potential for various applications. They exhibit antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, antiplatelet, antimalarial, anticonvulsant, cardioprotective, antihelmintic, antiprotozoal, antitrypanosomal, and antischistosomiasis properties .
properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-24-18(11-17(23-24)13-6-4-7-14(10-13)27-3)20(26)21-12-19-15-8-5-9-16(15)22-25(19)2/h4,6-7,10-11H,5,8-9,12H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCYSGMSWHUMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=C4CCCC4=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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